Journal Name:Progress in Rubber, Plastics and Recycling Technology
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Electrospun scaffold-based antibiotic therapeutics for chronic wound recovery
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-02-24 , DOI: 10.2174/1389557523666230221155544
: Treatment of a wound infection caused by a multidrug-resistant (MDR) bacterium is challenging since traditional medicine is incapable of curing such infections. As a result, there is a critical need to develop wound dressings resistant to MDR bacteria. Over half of diabetic and burn wounds showed clinical symptoms of infection. Diabetes is a metabolic disorder that may have various consequences, including chronic sores, vascular damage, and neuropathy. Microbial infection and oxidative stress to the fibroblast are common causes of slow and ineffective wound healing. Since wound healing and tissue repair are complex cascades of cellular activities, prompt and ordered healing is critical throughout this process. Despite advances in medication development and sophisticated formulations, treating persistent wound infections remains difficult. The drawbacks of administering antibiotics through the digestive system have motivated the development of enhanced therapeutic dressings with antibacterial activity and the application of antibiotics by localized administration. Antimicrobial wound dressings have great promise for reducing infection risk and improving the healing rate of chronic lesions. Most current research in skin tissue engineering focuses on developing three-dimensional scaffolds that mimic natural skin's extracellular matrix (ECM). Electrospinning is a well-established method for producing nanoscale fibers. It is a simple, cost-effective, reproducible, and efficient process for encapsulating hydrophobic and hydrophilic antimicrobial compounds in synthetic and natural polymeric carriers. This review discusses various nanofibers as novel delivery systems for antimicrobial compounds in chronic wound healing. We will discuss the significant polymers used to make nanofibers, their manufacturing processes, and, most importantly, their antibacterial effectiveness against microorganisms that typically cause chronic wound infections.
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A Review of Thyroid Dysfunction due to COVID-19
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-04-18 , DOI: 10.2174/1389557523666230413090332
Coronavirus disease 2019 (COVID-19) affects thyroid function. These changes are due to the direct impact of the virus on thyroid cells via angiotensin-converting–enzyme 2 (ACE2) receptors, inflammatory reaction, apoptosis in thyroid follicular cells, suppression of hypothalamus-pituitary-thyroid axis, an increase in activity of adrenocortical axis, and excess cortisol release due to cytokine storm of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Euthyroid sick syndrome (ESS), thyroiditis, clinical and subclinical hypothyroidism, central hypothyroidism, exacerbation of underlying autoimmune thyroid disease, and clinical and subclinical hyperthyroidism can be associated with coronavirus. Adjuvants in coronavirus vaccines induce autoimmune/inflammatory syndrome known as vaccine adjuvants (ASIA) syndrome. Thyroiditis and Graves’ disease have been reported to be associated with ASIA syndrome after some coronavirus vaccinations. Some coronavirus medications, such as hydroxychloroquine, monoclonal antibodies, lopinavir/ritonavir, remdesivir, naproxen, anticoagulants, and glucocorticoids can also affect thyroid tests, and correct diagnosis of thyroid disorders will be more difficult. Conclusion: Changes in thyroid tests may be one of the most important manifestations of COVID-19. These changes can be confusing for clinicians and can lead to inappropriate diagnoses and decisions. Prospective studies should be conducted in the future to increase epidemiological and clinical data and optimize the management of thyroid dysfunctions in patients with COVID-19.
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An Overview of Biosynthetic Pathway and Therapeutic Potential of Rutin
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-02-14 , DOI: 10.2174/1389557523666230125104101
Flavonoids are compounds abundantly found in nature and known as a polyphenolic group of compounds having flavancore and show the utmost abundant collection of complexes and are found in fiber-rich root vegetables, fruits, and their eatable items. Due to the presence of hydroxyl groups, flavonoids show various therapeutic activities like antioxidant, antibacterial, antiviral, and anti-inflammatory. Substituent groups are responsible for the onset of biochemical actions of flavonoids, which affect the metabolism. The major example of flavonol is rutin, which is constituted of rutinose and quercetin. It is a glycosidic type of flavonoid, similarly identified as purple quercitrin and Vitamin P with over 70 plant species and plant-derived foods, exclusively grapefruit, buckwheat seeds, cherries, apricots, grapes, onions, plums, and oranges. Another name forrutin is a citrus flavonoid known as rutoside, and sophorin. Rutin is a polyphenolic compound having a low molecular weight.
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Effects of advanced glycation end products via oxidative stress on beta cells: insights from in vitro and in vivo studies and update on emerging therapies
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.2174/1389557523666230510123038
Background: Protein, lipid, and nucleic acid glycation reactions begin and continue as a result of persistent hyperglycemia in patients with diabetes mellitus. Advanced glycated end products (AGEs) are a complex group of chemical moieties that are formed as a result of the glycation process and play an important role in the pathogenesis of diabetes mellitus. When AGEs interact with their cellular receptor (RAGE), numerous signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), c-Jun N-terminal kinase (JNK), and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), are activated, increasing oxidative stress. Objective: The aim of this review was to summarize in vitro and in vivo studies underlining the involvement of AGEs on beta cell dysfunction and death via oxidative stress. Methods: A literature search of publications published between 1912 and December 2022 was conducted using MEDLINE, EMBASE, and the Cochrane Library, with restrictions on articles written in English. Results: Recent insights have revealed that oxidative stress has a crucial role in the development of beta cell dysfunction and insulin resistance, the major hallmarks of type 2 diabetes mellitus. Studies also revealed that AGEs decrease insulin synthesis and secretion in the pancreatic beta cells and induce cell apoptosis. Conclusion: Experimental data have shown that both AGEs and oxidative stress contribute to beta cell dysfunction and development as well as to the progression of diabetic complications. Many anti-AGE therapies are being developed; however, it remains to be seen whether these therapies can help maintain beta cell function and prevent diabetes complications.
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Irisin and Energy Metabolism and the Role of Irisin on Metabolic Syndrome
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-04-14 , DOI: 10.2174/1389557523666230411105506
: Irisin is a thermogenic hormone that leads to causes energy expenditure by increasing brown adipose tissue (BAT). This protein hormone that enables the conversion of white adipose tissue (WAT) to BAT is the irisin protein. This causes energy expenditure during conversion. WAT stores triglycerides and fatty acids and contains very few mitochondria. They also involve in the development of insulin resistance (IR). WAT, which contains a very small amount of mitochondria, contributes to the formation of IR by storing triglycerides and fatty acids. WAT functions as endocrine tissue in the body, synthesizing various molecules such as leptin, ghrelin, NUCB2/nesfatin-1, and irisin along with fat storage. BAT is quite effective in energy expenditure, unlike WAT. The number of mitochondria and lipid droplets composed of multicellular cells in BAT is much higher when compared to WAT. BAT contains a protein called uncoupling protein-1 (UCP1) in the mitochondrial membranes. This protein pumps protons from the intermembrane space toward the mitochondrial matrix. When UCP1 is activated, heat dissipation occurs while ATP synthesis does not occur, because UCP1 is a division protein. At the same time, BAT regulates body temperature in infants. Its effectiveness in adults became clear after the discovery of irisin. The molecular mechanism of exercise, which increases calorie expenditure, became clear with the discovery of irisin. Thus, the isolation of irisin led to the clarification of metabolic events and fat metabolism. In this review, literature information will be given on the effect of irisin hormone on energy metabolism and metabolic syndrome (MetS).
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Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-03-22 , DOI: 10.2174/1389557523666230320164203
: Heterocyclic compounds have diverse structures, which makes them broad and economical therapeutic agents. Pyrazole is a five-membered aromatic ring that contains two nitrogen atoms and is responsible for the diverse functions of heterocyclic compounds. This implies the need of reviewing the work that already has been done on the potential of pyrazole scaffolds in the field of medicinal chemistry for the synthesis of new compounds with more effective antimicrobial, antioxidant, anticancer, anti-tuberculosis, and anti-inflammatory activities.
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Progress in Research on CNPY2 in Diseases
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.2174/1389557523666230601094149
: Canopy FGF signaling regulator 2 (CNPY2) is a novel angiogenic growth factor. In recent years, increasing evidence highlights that CNPY2 has important functions in health and disease. Many new blood vessels need to be formed to meet the nutrient supply in the process of tumor growth. CNPY2 can participate in the development of tumors by promoting angiogenesis. CNPY2 also enhances neurite outgrowth in neurologic diseases and promotes cell proliferation and tissue repair, thereby improving cardiac function in cardiovascular diseases. Regrettably, there are few studies on CNPY2 in various diseases. At the same time, its biological function and molecular mechanism in the process and development of disease are still unclear. This paper reviews the recent studies on CNPY2 in cervical cancer, renal cell carcinoma, prostate cancer, colorectal cancer, lung cancer, gastric cancer, hepatocellular carcinoma, cerebral ischemia-reperfusion injury, spinal cord ischemia-reperfusion injury, Parkinson’s disease, ischemic heart disease, myocardial ischemia-reperfusion injury, myocardial infarction, heart failure, and non-alcoholic fatty liver disease. The biological function and molecular mechanism of CNPY2 in these diseases have been summarized in this paper. Many drugs that play protective roles in tumors, cardiovascular diseases, non-alcoholic fatty liver disease, and neurologic diseases by targeting CNPY2, have also been summarized in this paper. In addition, the paper also details the biological functions and roles of canopy FGF signaling regulator 1 (CNPY1), canopy FGF signaling regulator 3 (CNPY3), canopy FGF signaling regulator 4 (CNPY4), and canopy FGF signaling regulator 5 (CNPY5). The mechanism and function of CNPY2 should be continued to study in order to accelerate disease prevention in the future.
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Role of Human Papillomavirus in Various Cancers: Epidemiology, Screening and Prevention
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-03-16 , DOI: 10.2174/1389557523666230213140641
It is estimated that viral infections contribute 15-20% of all human cancers. Several types of human papillomaviruse (HPV) are related to the development of many cancer types and their treatment. About 200 HPV viruses have been identified, and each type of virus is integrated with a certain type of clinical lesions affecting the areas of skin and mucous membranes. Infections associated with HPV are known to cause multiple cancer types such as uterine cancer, cervical, vaginal carcinoma, and other varieties of carcinomas such as genital and oropharyngeal, penile, and short-lived carcinomas. Most of the HPV types are considered as high-risk mutants that can provoke cervical cancer in females in addition to significant contribution to other cancer types such as anogenital cancer and tumor in head and neck regions. Among them, high risk human papilloma viruses (HR-HPV) subtypes 16 and 18 play a major role in the etiology of cervical cancer worldwide. Although, cervical cancer incidence and fatality rates vary greatly depending on geographical area, it is the leading cause of mortality in women around the world. In addition, it is epidemiologically similar to a sexually transmitted disease of low infectivity. In this review article, the association of HPV with different types of cancers have been explained, but the main focus remains on cervical cancer.
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Folate pathway inhibitors, an underestimated and underexplored molecular target for new anti-tuberculosis agents
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-02-06 , DOI: 10.2174/1389557523666230206163154
: The folate metabolic cycle is an important biochemical process for the maintenance of cellular homeostasis, and is a widely studied pathway of cellular replication control in all organisms. In microorganisms such as M. tuberculosis (Mtb), for instance, dihydrofolate reductase (MtDHFR) is the enzyme commonly explored as a molecular target for the development of new antibiotics. In the same way, dihydropteroate synthase (MtDHPS) was studied extensively until the first multidrug-resistant strains of mycobacteria that could not be killed by sulfonamides were found. However, the other enzymes belonging to the metabolic cycle, until recently less explored, have drawn attention as potential molecular targets for obtaining new antituberculosis agents. Recent structural determinations and mechanism of action studies of Mtb flavin-dependent thymidylate synthase (MtFDTS) and MtRv2671, enzymes that acts on alternative metabolic pathways within the folate cycle, have greatly expanded the scope of potential targets that can be screened in drug design process. Despite the crystallographic elucidation of most cycle proteins, some enzymes, such as dihydrofolate synthase (MtDHFS) and serine hydroxylmethyltransferase (MtSHMT), remain underexplored. In this review, we highlight recent efforts towards the inhibitor design to achieve innovative antituberculosis agents and a brief history of all enzymes present in the folate metabolic cycle. In the final section of this work, we have presented the main synthetic strategies used to obtain the most promising inhibitors.
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SNHG11:A New Budding Star in Tumors and Inflammatory Diseases
Progress in Rubber, Plastics and Recycling Technology ( IF 0 ) Pub Date: 2023-05-11 , DOI: 10.2174/1389557523666230509122402
Background: Long non-coding RNAs (lncRNAs) are transcripts that are over 200 nucleotides in length and lack protein-coding potential. Despite their name, lncRNAs have important regulatory roles in transcription, translation, and protein function by interacting with DNA, RNA, and protein molecules. Small nucleolar RNAs (snoRNAs), found in various tumors, are encoded by lncRNAs and have gained attention in recent research. The lncRNAs, encoding snoRNAs are known as small nucleolar RNA host genes (SNHGs), a newly identified class of lncRNAs. SNHG11, a specific SNHG, is a critical regulatory factor involved in various biological processes. Accumulating evidence suggests that SNHG11 can impact tumor development and inflammatory diseases by modulating downstream gene expression through chromatin modification, transcription, or post-transcriptional mechanisms. The expression levels of SNHG11 vary significantly in different normal tissues, tumors, and stages of tumor development. Currently, treatment options for advanced cancers are mainly palliative and lack curative potential. Objectives: This review aims to explore the modifications and functions of lncRNA SNHG11 in various tumors and inflammatory diseases. Through a comprehensive analysis of relevant literature on SNHG11 in PubMed, the review aims to provide a comprehensive description of the roles of SNHG11 in known tumors and inflammatory diseases and elucidate the specific mechanism’s underlying functions. The changes in SNHG11 expression in tumors and inflammatory diseases can serve as early biomarkers, therapeutic targets, and prognostic indicators. Improving the clinical detection, staging, treatment, and prognosis of tumors is of great value. Additionally, the structural modifications of SNHG11 can potentially enhance its function as a drug carrier to maximize the therapeutic potential of drugs. Furthermore, understanding the specific mechanisms of SNHG11 in tumors and inflammatory diseases may provide new ways for targeted therapy. Materials and methods: Relevant studies were retrieved and collected from the PubMed system. SNHG11 was identified as the research object, and research literature on SNHG11 in the past ten years was analyzed to determine its strong association with the onset and progression of various diseases. The precise mechanisms of SNHG11's mode of action were reviewed, and references were further determined based on their impact factors for comprehensive analysis. Results: Through review and analysis, it was found that SNHG11 is involved in a wide range of tumors and inflammatory diseases through its high expression, including lung cancer, colorectal cancer, prostate cancer, hepatocellular carcinoma, triple-negative breast cancer, gastric cancer, glioma, ovarian cancer, pancreatic cancer, acute pancreatitis, and ischemic stroke, but with lower expression in virus myocarditis. SNHG11 is abnormally expressed in cells of these tumors and inflammatory diseases mainly contributes to disease proliferation, metastasis, ceRNA activity, miRNA sponging, drug resistance, and tumor prognosis. However, the specific mechanisms of SNHG11 in tumors and inflammatory diseases require further detailed exploration. Understanding the known regulatory mechanisms can expand the scope of clinical applications and promote early clinical detection, monitoring, and treatment. Conclusion: LncRNA SNHG11 can serve as an early diagnostic biomarker, therapeutic target, and prognostic indicator in various diseases, particularly tumors. SNHG11 plays a crucial role in the occurrence and development of tumors and inflammatory diseases through various mechanisms, which has significant implications for clinical diagnosis and treatment.
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